N-(4-bromophenyl)-2-(oxan-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-1-3-12(4-2-11)15-13(16)9-10-5-7-17-8-6-10/h1-4,10H,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYOLMYRJCSIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
-
- 4-Bromophenylamine
- Oxan-4-yl derivative of acetic acid (e.g., oxan-4-yl acetic acid or its activated forms like oxan-4-yl acetyl chloride)
-
- Temperature: Controlled, often between 0°C to room temperature.
- Solvent: Commonly used solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
- Catalysts: May involve the use of catalysts like triethylamine or pyridine to facilitate the reaction.
-
- The reaction typically proceeds through a nucleophilic acyl substitution mechanism, where the amine group of 4-bromophenylamine attacks the carbonyl carbon of the oxan-4-yl acetic acid derivative.
Detailed Synthetic Steps
Activation of Acetic Acid Derivative :
- If using oxan-4-yl acetic acid, it may need to be activated into a more reactive form, such as oxan-4-yl acetyl chloride, using thionyl chloride or similar reagents.
-
- The activated acetic acid derivative is then reacted with 4-bromophenylamine in the presence of a base to facilitate the coupling.
-
- The resulting product is purified using techniques such as column chromatography or recrystallization.
Analysis of Reaction Conditions
| Reaction Component | Description | Role in Synthesis |
|---|---|---|
| 4-Bromophenylamine | Starting amine | Provides the bromophenyl moiety |
| Oxan-4-yl Acetic Acid | Starting acid | Provides the oxan-4-yl moiety |
| Solvent | Dichloromethane | Facilitates reaction by dissolving reactants |
| Catalyst | Triethylamine | Enhances reaction rate by neutralizing acid byproducts |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
Research Findings and Applications
While specific research findings for this compound are limited, compounds with similar structures have shown promise in medicinal chemistry. These include potential antimicrobial and anticancer activities, often through interaction with specific molecular targets like enzymes or receptors.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(oxan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Bromophenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-(oxan-4-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(oxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzyme active sites, potentially inhibiting their activity. The tetrahydropyran ring may enhance the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., bromophenyl) enhance metabolic stability and target affinity.
- Heterocyclic substituents (thienyl, pyridazinone) improve receptor selectivity and potency.
- Bulkier groups (e.g., benzothiazine sulfonamide) increase steric hindrance, affecting enzyme inhibition profiles.
Biological Activity
N-(4-bromophenyl)-2-(oxan-4-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, molecular modeling, and biological significance of this compound, supported by data from various studies.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from 4-bromophenyl derivatives. The compound can be synthesized through acylation reactions involving oxan derivatives and appropriate brominated aromatic compounds. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and elemental analysis to confirm the structure and purity of the synthesized product.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness is often evaluated using turbidimetric methods to measure growth inhibition.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results indicate that the compound has promising potential as an antimicrobial agent, particularly against E. coli and S. aureus.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against human breast adenocarcinoma cell lines (e.g., MCF7). The evaluation is typically conducted using the Sulforhodamine B (SRB) assay to assess cell viability post-treatment.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 85 | |
| 25 | 65 | |
| 50 | 40 | 30 |
| 100 | 15 |
The IC50 value indicates that at a concentration of 30 µM, the compound significantly reduces cell viability, showcasing its potential as a lead compound for further development in cancer therapeutics.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial cells and cancer cells. The thiazole or oxan moiety in the compound may play a crucial role in binding to target proteins or enzymes, inhibiting their function and disrupting vital biochemical pathways.
- Antimicrobial Mechanism : The compound may inhibit bacterial lipid biosynthesis or interfere with protein synthesis pathways, leading to cell death.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, possibly by modulating key signaling molecules involved in cell survival and proliferation.
Case Studies
A notable study highlighted the synthesis and evaluation of various derivatives of this compound, revealing structure-activity relationships that suggest modifications could enhance its biological efficacy. For instance, introducing different substituents on the phenyl ring has been shown to significantly alter both antimicrobial and anticancer activities.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for N-(4-bromophenyl)-2-(oxan-4-yl)acetamide, and how is purity ensured?
- Methodology : Synthesis typically involves coupling reactions between 4-bromoaniline and oxane-4-yl acetic acid derivatives under controlled conditions (e.g., reflux in anhydrous dichloromethane with carbodiimide coupling agents). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity is confirmed using HPLC (>95%) and structural validation via H/C NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, in related bromophenyl acetamide derivatives, SC-XRD revealed key bond angles (C-Br: ~1.89 Å) and hydrogen-bonding networks stabilizing the crystal lattice. Complementary techniques include H NMR coupling constants to verify stereochemistry and 2D NMR (COSY, HSQC) for connectivity mapping .
Q. What biological activities are associated with this compound in preliminary studies?
- Methodology : In vitro assays (e.g., MTT for cytotoxicity, ELISA for anti-inflammatory markers like TNF-α) are used to screen activity. For instance, analogs with similar acetamide-thioether scaffolds showed IC values of 8–12 μM against cancer cell lines (e.g., MCF-7). Molecular docking (AutoDock Vina) predicts interactions with kinase active sites (e.g., EGFR), guiding target validation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?
- Methodology : Use design of experiments (DoE) to evaluate factors like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(OAc)). For example, reported a 21% yield improvement by switching from ethanol to acetonitrile. Reaction monitoring via TLC or in-situ FTIR helps identify intermediates and optimize quenching times .
Q. How should conflicting data on the compound’s bioactivity across studies be resolved?
- Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For instance, discrepancies in IC values may arise from differences in cell passage numbers or serum concentrations. Orthogonal assays (e.g., Western blot for target protein inhibition) and purity reassessment (e.g., DSC for polymorph detection) can resolve contradictions .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodology : Synthesize analogs with systematic substitutions (e.g., oxane ring size variation, halogen replacement). SAR analysis in revealed that 4-nitrophenyl substituents enhanced anticancer activity by 30% compared to chloro analogs. Computational tools (e.g., Schrödinger’s QikProp) predict pharmacokinetic properties, while SC-XRD correlates steric effects with bioactivity .
Q. How can mechanistic studies elucidate the compound’s mode of action in kinase inhibition?
- Methodology : Employ biochemical assays (e.g., ADP-Glo™ Kinase Assay) to measure direct enzyme inhibition. For example, identified sub-micromolar inhibition of CDK2 via competitive binding at the ATP pocket. Cellular thermal shift assays (CETSA) confirm target engagement in live cells, while CRISPR knockouts validate pathway specificity .
Q. What experimental approaches address the compound’s instability in aqueous buffers?
- Methodology : Stability studies under accelerated conditions (40°C/75% RH) with UPLC-MS monitoring. Lyophilization or PEG-based formulations improve shelf life. noted pH-dependent degradation (t = 4 hrs at pH 7.4), mitigated by storing lyophilized powder at -80°C .
Q. How are crystallographic challenges resolved when analyzing this compound’s solid-state structure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
